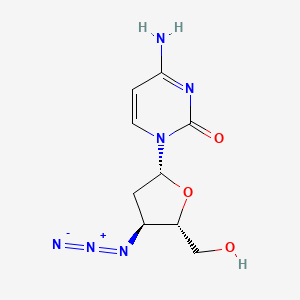

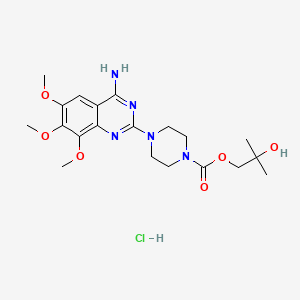

Cytidine, 3'-azido-2',3'-dideoxy-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3'-azido-2',3'-dideoxy nucleosides involves several chemical reactions, starting from the corresponding 2'-deoxyribonucleosides. The process includes the introduction of an azido group at the 3' position of the sugar moiety. For example, the synthesis of 3'-azido analogues of pyrimidine deoxyribonucleosides has been reported, showcasing the methodology for introducing the azido group and evaluating the biological activity of these compounds (Lin & Mancini, 1983).

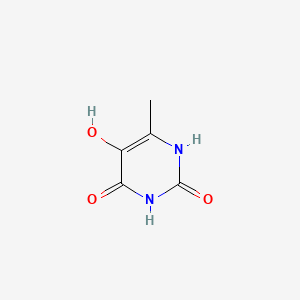

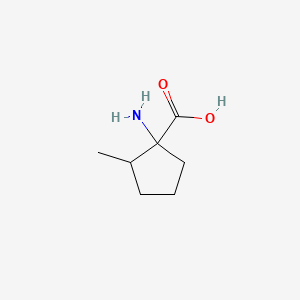

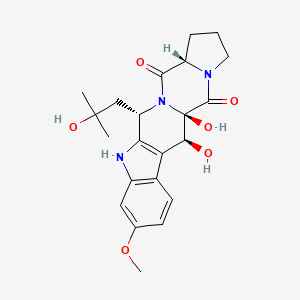

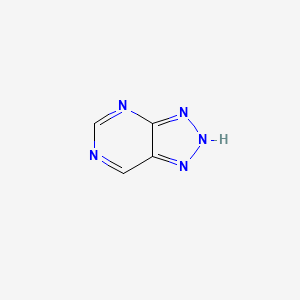

Molecular Structure Analysis

The molecular structure of 3'-azido-2',3'-dideoxy nucleosides has been characterized using techniques such as X-ray crystallography. The structure of 2',3'-dideoxycytidine, a related compound, was determined, revealing unusual conformational features that may be relevant to its antiviral activity (Birnbaum, Lin, & Prusoff, 1988).

Wissenschaftliche Forschungsanwendungen

1. Inhibition of Telomerase Activity

- Methods of Application: The compound is incorporated into the 3’-terminus of DNA by partially purified telomerase. The compound does not exhibit significant inhibitory activity against DNA polymerases α and δ, suggesting that it is a selective inhibitor of telomerase .

- Results: The compound showed potent inhibitory activity against HeLa cell telomerase. Long-term treatment with the compound resulted in reproducible telomere shortening in human HL60 cells .

1. Inhibition of Telomerase Activity

- Methods of Application: The compound is incorporated into the 3’-terminus of DNA by partially purified telomerase. The compound does not exhibit significant inhibitory activity against DNA polymerases α and δ, suggesting that it is a selective inhibitor of telomerase .

- Results: The compound showed potent inhibitory activity against HeLa cell telomerase. Long-term treatment with the compound resulted in reproducible telomere shortening in human HL60 cells .

2. Treatment of HIV-1 Infection

- Methods of Application: The compound is taken up by several plasma membrane transporters. It is believed to have a temperature-sensitive route of entrance and its transport into cells is upregulated .

- Results: The compound has been widely used since 1987 for the treatment of HIV-1 infection. It was the first nucleoside analog for which the target – HIV reverse transcriptase (RNA-dependent DNA polymerase) – was established .

1. Inhibition of Telomerase Activity

- Methods of Application: The compound is incorporated into the 3’-terminus of DNA by partially purified telomerase. The compound does not exhibit significant inhibitory activity against DNA polymerases α and δ, suggesting that it is a selective inhibitor of telomerase .

- Results: The compound showed potent inhibitory activity against HeLa cell telomerase. Long-term treatment with the compound resulted in reproducible telomere shortening in human HL60 cells .

2. Treatment of HIV-1 Infection

- Methods of Application: The compound is taken up by several plasma membrane transporters. It is believed to have a temperature-sensitive route of entrance and its transport into cells is upregulated .

- Results: The compound has been widely used since 1987 for the treatment of HIV-1 infection. It was the first nucleoside analog for which the target – HIV reverse transcriptase (RNA-dependent DNA polymerase) – was established .

3. Inhibition of Cancer Cell Proliferation

Zukünftige Richtungen

Cyclonucleosides like “Cytidine, 3’-azido-2’,3’-dideoxy-” have found wide applications in medicinal chemistry and biochemistry as biocides as well as enzyme inhibitors and molecular probes. They have also found use as convenient synthetic tools for the preparation of new nucleoside analogues, enabling structural modifications of both the sugar ring and heterocyclic base .

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O3/c10-7-1-2-15(9(17)12-7)8-3-5(13-14-11)6(4-16)18-8/h1-2,5-6,8,16H,3-4H2,(H2,10,12,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEFKLOVIROQIL-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233443 | |

| Record name | Cytidine, 3'-azido-2',3'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cytidine, 3'-azido-2',3'-dideoxy- | |

CAS RN |

84472-89-9 | |

| Record name | Cytidine, 3'-azido-2',3'-dideoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084472899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine, 3'-azido-2',3'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

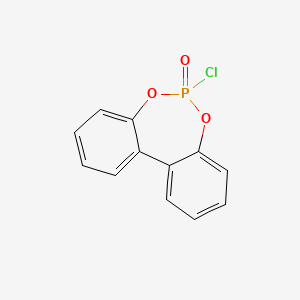

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 2,6-bis[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methyl-](/img/structure/B1197219.png)